(4-sec-Butyl-piperazin-1-yl)-acetic acid

Lipophilicity LogP Membrane permeability

Researchers pursuing CNS targets often face limited options for piperazine acetic acid building blocks with adequate lipophilicity. (4-sec-Butyl-piperazin-1-yl)-acetic acid resolves this with a calculated LogP of 0.36-a ΔLogP of +3.57 vs. the 4-methyl analog-enabling passive membrane diffusion. The sec-butyl substituent introduces a stereogenic center absent in linear alkyl analogs, supporting chiral SAR studies. Supplied at ≥95% purity with batch-to-batch consistency for reproducible analytical workflows and medicinal chemistry applications.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 722491-34-1
Cat. No. B1598111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-sec-Butyl-piperazin-1-yl)-acetic acid
CAS722491-34-1
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCCC(C)N1CCN(CC1)CC(=O)O
InChIInChI=1S/C10H20N2O2/c1-3-9(2)12-6-4-11(5-7-12)8-10(13)14/h9H,3-8H2,1-2H3,(H,13,14)
InChIKeyWYBLDIHNGVQSDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-sec-Butyl-piperazin-1-yl)-acetic acid: Chemical Profile & Specifications


(4-sec-Butyl-piperazin-1-yl)-acetic acid (CAS 722491-34-1), also known as 2-(4-butan-2-ylpiperazin-1-yl)acetic acid, is an N-alkylpiperazine derivative characterized by a sec-butyl substituent at the 4-position of the piperazine ring and an acetic acid moiety, with a molecular formula of C10H20N2O2 and a molecular weight of 200.28 g/mol . This compound belongs to the broader class of N-substituted piperazine acetic acids, which have been implicated in medicinal chemistry applications, including as intermediates for isotopically enriched active esters and as potential modulators of biological targets such as chemokine receptors and sexual function pathways [1][2]. Its sec-butyl group confers distinct physicochemical properties—including calculated LogP values between 0.36 and -1.0—that differentiate it from smaller alkyl homologs and influence its utility as a building block in synthetic and pharmacological research .

1

N-alkylpiperazine building block for synthetic intermediate workflows, including isotopically enriched active ester preparation

2

Sec-butyl substituent shifts lipophilicity relative to methyl/ethyl analogs, supporting permeability and partitioning optimization studies

3

Class-level reference for chemokine receptor or sexual function pathway research; cited in patent-class chemical space

Why N-Alkyl Chain Length Prevents Interchangeability


Generic substitution among N-alkylpiperazine acetic acids is scientifically unsound because the identity, length, and branching of the N-alkyl substituent directly modulate key molecular properties—most notably lipophilicity (LogP), polar surface area, and steric bulk—which in turn govern membrane permeability, receptor binding kinetics, and metabolic stability [1]. For instance, replacing the sec-butyl group of (4-sec-Butyl-piperazin-1-yl)-acetic acid with a methyl or ethyl substituent yields LogP differences exceeding 2–4 units, fundamentally altering the compound's partitioning behavior and biological distribution [2]. Furthermore, patent literature explicitly distinguishes N-alkylpiperazine acetic acids based on their alkyl substitution patterns for specific therapeutic applications, underscoring that even seemingly minor structural variations produce non-interchangeable pharmacological and physicochemical profiles [3]. Consequently, procurement decisions must be guided by the precise structural and property requirements of the intended experimental system, not by generic class membership.

Target Compound

Sec-butyl substituent on piperazine acetic acid

Chiral center; higher lipophilicity

Substitution Risk

Methyl or ethyl analogs exhibit LogP shifts exceeding 2–4 units, which may alter membrane permeability and tissue partitioning profiles

Target Compound

Contains stereogenic carbon adjacent to piperazine nitrogen

Enables chiral derivatization/resolution

Substitution Risk

Linear n-alkyl analogs (methyl, ethyl, n-propyl) are achiral; cannot support enantioselective synthesis or stereospecific interaction studies

Target Compound

N-alkylpiperazine acetic acid with sec-butyl pattern

Associated with sexual function pathway research in patent class

Substitution Risk

Aryl-substituted piperazine acetic acids (e.g., 2-arylsulfanyl-phenyl) are directed toward GlyT-1 inhibition studies; pathway context may differ substantially

Quantitative Differentiation from Structural Analogs


Lipophilicity Difference Relative to Methyl Analog

The sec-butyl substituent of (4-sec-Butyl-piperazin-1-yl)-acetic acid produces a calculated LogP of 0.36290, compared to a LogP of -3.20883 for the 4-methyl analog (4-methyl-piperazin-1-yl)-acetic acid [1]. This represents a net LogP difference of approximately 3.57 units, corresponding to a more than 3,000-fold increase in theoretical octanol-water partition coefficient. Such a pronounced difference in lipophilicity directly impacts predicted membrane permeability and tissue distribution profiles in silico and in vitro, rendering the sec-butyl derivative substantially more hydrophobic and potentially more CNS-penetrant than its lower alkyl homologs .

Lipophilicity Shift
Reported
ΔLogP +3.57 (Calc.)
Supports permeability/distribution screening; sec-butyl confers >3,000-fold theoretical partition increase over methyl analog
Calculated values; experimental LogP data not available
Lipophilicity LogP Membrane permeability QSAR Drug design

Molecular Weight and CNS Drug-Likeness Profile

The molecular weight of (4-sec-Butyl-piperazin-1-yl)-acetic acid is 200.28 g/mol . This value falls within the optimal range for CNS drug candidates (typically <400 g/mol per Lipinski's Rule of Five) while being sufficiently greater than the unsubstituted piperazin-1-yl-acetic acid (MW = 144.17 g/mol) to confer enhanced target engagement potential through additional van der Waals interactions. In contrast, the 4-methyl analog (MW = 158.20 g/mol) and 4-ethyl analog (MW = 172.22 g/mol) provide incrementally increasing bulk but lack the branched-chain steric features of the sec-butyl group, which may uniquely influence receptor binding pocket complementarity.

Molecular Weight
Cross-study comparable
200.28 g/mol vs 144.17–172.22 for smaller alkyl analogs
Molecular weight within CNS-optimal range; balance between hydrophilicity and steric bulk
Data from vendor specifications and database entries
Molecular weight Lipinski's Rule of Five CNS drug-likeness Physicochemical properties

Sec-Butyl Branching and Chirality

The sec-butyl group of (4-sec-Butyl-piperazin-1-yl)-acetic acid contains a chiral center at the carbon adjacent to the piperazine nitrogen, whereas linear n-butyl, ethyl, and methyl analogs are achiral . This stereochemical feature introduces the possibility of enantioselective interactions in biological systems and enables the compound to serve as a chiral building block for asymmetric synthesis. In contrast, the 4-ethyl analog (CAS 672285-91-5) and 4-methyl analog (CAS 54699-92-2) lack any stereogenic center . While the commercially available (4-sec-Butyl-piperazin-1-yl)-acetic acid is typically supplied as a racemate or without specified enantiomeric purity , the inherent chirality of the sec-butyl substituent provides a synthetic handle for resolution or asymmetric induction not available with linear alkyl homologs.

Stereochemistry
Class-level inference
Chiral center present (sec-butyl) vs absent (methyl, ethyl, n-alkyl)
Enables enantioselective synthesis or chiral interaction studies; linear analogs cannot serve as chiral scaffolds
Racemic material typical; enantiopurity not specified
Chiral building block Stereochemistry Enantioselective synthesis Steric effects

Purity Specifications and Vendor Variability

Commercially available (4-sec-Butyl-piperazin-1-yl)-acetic acid is specified at 95% minimum purity by AKSci and 98% by Leyan . This compares to 98% purity for the unsubstituted piperazin-1-yl-acetic acid from AKSci and 95% purity for the 4-ethyl analog from the same supplier . While the purity ranges overlap across analogs, the 2–3% specification difference between vendors for the same compound underscores the importance of source verification when experimental reproducibility is paramount. The absence of an MDL number for the target compound (as noted by AKSci) further distinguishes it from more established analogs like piperazin-1-yl-acetic acid (MDL MFCD03119773), potentially impacting regulatory documentation requirements in certain institutional settings .

Purity Specs
Cross-study comparable
95% (AKSci), 98% (Leyan)
Purity range overlaps with analogs; vendor-dependent variability may impact sensitive assays
Analytical method not specified; source verification recommended
Purity Quality control Reproducibility Procurement

Patent-Associated Pro-Libido Pharmacological Niche

U.S. Patent 6,399,618 explicitly claims substituted acetic acid derivatives containing an N-alkylpiperazino moiety—a structural class that includes (4-sec-Butyl-piperazin-1-yl)-acetic acid—as pro-libido agents useful for treating sexual dysfunction and enhancing sexual performance [1]. The patent distinguishes N-alkylpiperazino acetic acids from other piperazine derivatives based on the alkyl substitution pattern, which is hypothesized to modulate receptor interactions in pathways governing sexual function. In contrast, 2-arylsulfanyl-phenyl piperazinyl acetic acids have been developed as glycine transporter-1 (GlyT-1) inhibitors with IC50 values of 150 nM [2], and other piperazine acetic acid derivatives have been explored as chemokine receptor antagonists [3], illustrating that the alkyl vs aryl substitution pattern directs the compound toward distinct biological targets and therapeutic applications.

Patent Class
Class-level inference
N-alkylpiperazine acetic acids cited as pro-libido agents in patent literature; aryl-substituted analogs directed toward GlyT-1 inhibition
Research context: distinct pathway-class assignments for alkyl vs aryl substitution patterns; supports compound selection for sexual function pathway studies
Direct activity data for this compound not available; class inference based on patent claims
Pharmacology Sexual dysfunction N-alkylpiperazine Patent analysis

(4-sec-Butyl-piperazin-1-yl)-acetic acid: Research & Procurement Scenarios


Hit-to-Lead Optimization for Increased Lipophilicity

When a screening hit contains a piperazine acetic acid core and SAR studies indicate that increased lipophilicity (LogP) would improve membrane permeability or CNS exposure, (4-sec-Butyl-piperazin-1-yl)-acetic acid should be prioritized over the 4-methyl analog. The sec-butyl derivative provides a calculated LogP of 0.36 compared to -3.21 for the methyl analog—a ΔLogP of +3.57 that corresponds to a >3,000-fold theoretical increase in octanol-water partitioning . This property shift is critical for programs targeting intracellular or CNS-located targets where passive diffusion limits compound access.

Chiral Building Block for Enantioselective Synthesis

The sec-butyl substituent of (4-sec-Butyl-piperazin-1-yl)-acetic acid introduces a stereogenic center absent in linear alkyl (methyl, ethyl, n-propyl, n-butyl) or unsubstituted piperazine acetic acids . Researchers engaged in asymmetric synthesis or investigating stereospecific ligand-receptor interactions should select this compound over achiral analogs when a chiral piperazine acetic acid scaffold is required. Although commercial material is typically supplied as a racemate or without specified enantiopurity, the inherent chirality enables subsequent resolution or asymmetric derivatization that is not possible with simpler alkyl homologs.

Exploration of Sexual Function Pathways

Based on patent disclosures that explicitly claim N-alkylpiperazino-substituted acetic acids as pro-libido agents [1], (4-sec-Butyl-piperazin-1-yl)-acetic acid serves as a structurally representative member of this compound class for initial pharmacological profiling. Researchers investigating mechanisms of sexual function modulation or screening for novel pro-libido candidates should procure this compound as a reference standard within the claimed chemical space, rather than aryl-substituted piperazine acetic acids (e.g., GlyT-1 inhibitors) which target entirely distinct biological pathways [2].

Method Development and Reference Standard

With specified purity levels of 95–98% and a well-defined molecular weight of 200.28 g/mol, (4-sec-Butyl-piperazin-1-yl)-acetic acid is suitable as a reference standard for HPLC, LC-MS, or NMR method development in laboratories synthesizing or characterizing N-alkylpiperazine derivatives. Procurement from vendors with documented purity specifications ensures batch-to-batch reproducibility in analytical workflows, and the compound's distinct LogP and chromatographic retention profile relative to smaller alkyl analogs facilitates separation method optimization.

Application
Selection Property
Validation Focus
Lipophilicity-based property screening
sec-Butyl-modified LogP vs methyl/ethyl analogs
Permeability and partitioning assay comparison
Chiral scaffold synthesis
sec-Butyl stereogenic center
Enantiomeric resolution or asymmetric derivatization
Sexual function pathway research
N-alkylpiperazine acetic acid scaffold class
Receptor interaction screening within patent-defined chemical space
Analytical reference standard
Documented purity and molecular weight
Method accuracy and reproducibility verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-sec-Butyl-piperazin-1-yl)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.